molecular formula C15H21N3S B11621070 2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B11621070
M. Wt: 275.4 g/mol
InChI Key: ZRMPPDKVZGYVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[45]decane-3-thione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multiple steps, including the formation of the spiro structure and the introduction of the thione group. One common method involves the reaction of 2,3-dimethylphenylhydrazine with a suitable cyclic ketone under acidic conditions to form the spiro intermediate. This intermediate is then treated with sulfur to introduce the thione group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spirotetramat: A similar compound with a spiro structure, used as an insecticide.

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another compound with a similar core structure, used in medicinal chemistry.

Uniqueness

2-(2,3-Dimethylphenyl)-1,2,4-triazaspiro[45]decane-3-thione is unique due to its specific substitution pattern and the presence of the thione group

Properties

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C15H21N3S/c1-11-7-6-8-13(12(11)2)18-14(19)16-15(17-18)9-4-3-5-10-15/h6-8,17H,3-5,9-10H2,1-2H3,(H,16,19)

InChI Key

ZRMPPDKVZGYVAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=S)NC3(N2)CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.